molecular formula C7H12N8 B12902708 1,1'-(5-Methylpyrimidine-2,4-diyl)diguanidine CAS No. 31414-50-3

1,1'-(5-Methylpyrimidine-2,4-diyl)diguanidine

Cat. No.: B12902708
CAS No.: 31414-50-3
M. Wt: 208.22 g/mol
InChI Key: NCRMXGONWCWVSY-UHFFFAOYSA-N
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Description

1,1’-(5-Methylpyrimidine-2,4-diyl)diguanidine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 5-position and two guanidine groups at the 2- and 4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(5-Methylpyrimidine-2,4-diyl)diguanidine typically involves the reaction of 5-methylpyrimidine-2,4-diamine with cyanamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{5-Methylpyrimidine-2,4-diamine} + \text{Cyanamide} \rightarrow \text{1,1’-(5-Methylpyrimidine-2,4-diyl)diguanidine} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product to ensure high purity and yield. Techniques such as crystallization, filtration, and distillation are commonly employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,1’-(5-Methylpyrimidine-2,4-diyl)diguanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The guanidine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1,1’-(5-Methylpyrimidine-2,4-diyl)diguanidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1’-(5-Methylpyrimidine-2,4-diyl)diguanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Famotidine Related Compound E: This compound has a similar structure but with different substituents.

    1,1’-(6-Amino-1,3,5-triazine-2,4-diyl)diguanidine: Another related compound with a triazine ring instead of a pyrimidine ring.

Uniqueness

1,1’-(5-Methylpyrimidine-2,4-diyl)diguanidine is unique due to its specific substitution pattern and the presence of guanidine groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

31414-50-3

Molecular Formula

C7H12N8

Molecular Weight

208.22 g/mol

IUPAC Name

2-[2-(diaminomethylideneamino)-5-methylpyrimidin-4-yl]guanidine

InChI

InChI=1S/C7H12N8/c1-3-2-12-7(15-6(10)11)14-4(3)13-5(8)9/h2H,1H3,(H8,8,9,10,11,12,13,14,15)

InChI Key

NCRMXGONWCWVSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1N=C(N)N)N=C(N)N

Origin of Product

United States

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